molecular formula C17H21NO2 B1665477 Amoxydramine CAS No. 3922-74-5

Amoxydramine

Cat. No. B1665477
CAS RN: 3922-74-5
M. Wt: 271.35 g/mol
InChI Key: OEQNVWKWQPTBSC-UHFFFAOYSA-N
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Description

Amoxydramine is a tertiary dialkylarylcarbinol derivative patented by the American chemical company Allied Chemical Corp as an antitussive, sedative, and antihypertensive agent . It is a metabolite of Diphenhydramine in humans .


Molecular Structure Analysis

Amoxydramine has a molecular formula of C17H21NO2 . It has an average mass of 271.354 Da and a monoisotopic mass of 271.157227 Da . The molecule has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .


Physical And Chemical Properties Analysis

Amoxydramine has several physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It also has an ACD/LogP of 1.66, an ACD/LogD (pH 5.5) of 1.06, an ACD/BCF (pH 5.5) of 3.68, an ACD/KOC (pH 5.5) of 86.03, an ACD/LogD (pH 7.4) of 1.10, an ACD/BCF (pH 7.4) of 4.05, and an ACD/KOC (pH 7.4) of 94.64 .

Scientific Research Applications

1. Tricyclic Antidepressant Properties

Amoxydramine, known as amoxapine, is recognized as a tricyclic antidepressant. It is chemically related to the antipsychotic agent loxapine and selectively blocks the neuronal reuptake of norepinephrine, similar to desipramine. In studies comparing it with other antidepressants like amitriptyline and imipramine, amoxapine has shown effectiveness in alleviating depressive symptoms. However, it has not been proven superior to other antidepressants in specific diagnostic or demographic populations, and further studies are required to establish its exact place in depression treatment (Dugas & Weber, 1982).

2. Application in Ulcer Prevention and Wound Healing

A novel application of amoxydramine, in the form of amoxicillin (AMOX), involves its use in ulcer prevention and wound healing. When loaded into a nanocomposite, amoxicillin showed significant improvements in the wound healing process and prevented ulcer formation. This suggests its potential in biomedical applications beyond its conventional use as an antibiotic (El-Ela et al., 2019).

3. Environmental Impact and Degradation Products

In environmental studies, amoxydramine (amoxicillin) has been noted for its rapid hydrolysis into various degradation products (DPs), which have been identified and quantified in aquatic environments like secondary effluent and groundwater. This is crucial for understanding the environmental impact of widely used antibiotics like amoxicillin and managing their residues in aquatic systems (Gozlan, Rotstein, & Avisar, 2013).

4. Interaction with Neurological Systems

Research has shown that amoxydramine interacts with various neurological systems. It exhibits anticholinergic effects similar to other antidepressants like imipramine and amitriptyline. However, its muscarinic receptor inhibition is considerably weaker than these drugs, indicating a unique profile in clinical side effects and suggesting a need for more research to understand this discrepancy (Coupet et al., 1985).

properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQNVWKWQPTBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192481
Record name Amoxydramine
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URL https://comptox.epa.gov/dashboard/DTXSID70192481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amoxydramine

CAS RN

3922-74-5
Record name Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3922-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Amoxydramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-9091
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Record name Amoxydramine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOXYDRAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Morton, IK Morton, JM Hall, J Hall - 1999 - books.google.com
This dictionary provides a convenient personal reference source, intended to complement more encyclopaedic works. First, there is an alphabetic, fully cross-indexed listing of …
Number of citations: 83 books.google.com
IKM Morton - 1999 - Springer
… The N-oxide of diphenhydramine = amoxydramine [INN), and a derivative of this is amoxydramine camsilate, [INN): both have been used as antihistamines. …
Number of citations: 0 link.springer.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
P Mamalis - … of Nitrogen: Proceedings of the 2nd …, 1978 - Elsevier-North-Holland Biomedical …
Number of citations: 2

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